4-(n-Butylthio)phenethyl alcohol
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Overview
Description
4-(n-Butylthio)phenethyl alcohol is an organic compound characterized by the presence of a phenethyl alcohol group substituted with a butylthio group at the para position This compound is notable for its unique chemical structure, which includes a hydroxyl group, an aromatic ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(n-Butylthio)phenethyl alcohol typically involves the following steps:
Starting Materials: The synthesis begins with phenethyl alcohol and n-butylthiol as the primary starting materials.
Thioether Formation: The phenethyl alcohol undergoes a nucleophilic substitution reaction with n-butylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(n-Butylthio)phenethyl alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions to form the corresponding cyclohexyl derivative.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-(n-Butylthio)benzaldehyde or 4-(n-Butylthio)benzoic acid.
Reduction: Formation of 4-(n-Butylthio)cyclohexylmethanol.
Substitution: Formation of various substituted phenethyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
4-(n-Butylthio)phenethyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(n-Butylthio)phenethyl alcohol depends on its specific application. In biological systems, it may interact with cellular targets through its hydroxyl and thioether groups, potentially affecting enzyme activity or cellular signaling pathways. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenethyl Alcohol: Lacks the thioether group, resulting in different chemical properties and reactivity.
4-(n-Butylthio)benzyl Alcohol: Similar structure but with a benzyl alcohol group instead of phenethyl alcohol.
4-(n-Butylthio)phenol: Contains a phenol group instead of a hydroxyl group on the ethyl chain.
Uniqueness
4-(n-Butylthio)phenethyl alcohol is unique due to the combination of its hydroxyl group, aromatic ring, and thioether linkage. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-(4-butylsulfanylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7,13H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOJBUNKHBPNHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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